2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
This compound (CAS 2253632-53-8) consists of a rigid bicyclic framework derived from norbornane, with an oxygen atom replacing one bridgehead carbon (2-oxa substitution). The primary functional groups include:
- Bicyclic core : A fused bicyclo[2.2.1]heptane system with two carbons bridging the oxygen atom.
- Amine substituent : A primary amine (-NH2) at position 4, protonated to form the hydrochloride salt (-NH3+Cl-).
The molecular formula is C₆H₁₂ClNO , with a molecular weight of 149.62 g/mol . The SMILES notation (C1CC2(CC1OC2)N.Cl[H] ) and InChIKey (ZFDMYXRXSBKBLF-UHFFFAOYSA-N ) confirm the connectivity of the bicyclic system and the amine’s position.
Table 1: Key Molecular Parameters
| Parameter | Value |
|---|---|
| Molecular formula | C₆H₁₂ClNO |
| Molecular weight | 149.62 g/mol |
| SMILES | C1CC2(CC1OC2)N.Cl[H] |
| InChIKey | ZFDMYXRXSBKBLF-UHFFFAOYSA-N |
The stereochemistry at the bicyclic core is fixed, with the oxygen atom and amine group occupying specific positions. The hydrochloride salt enhances water solubility and stability through protonation of the amine.
Crystallographic Characterization and X-ray Diffraction Analysis
While direct X-ray diffraction data for this compound are not explicitly reported, related norbornane derivatives provide insights into its potential crystalline behavior. For example, a structurally analogous compound, 2-exo-(β-pyridyl)-6-exo-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane , adopts a triclinic crystal system with unit cell parameters a = 1.1012(2) Å, b = 1.3950(2) Å, c = 1.0074(3) Å, α = 111.09(2)°, β = 104.97(2)°, γ = 77.38(2)° .
Key observations from related systems include:
- Hydrogen bonding : Salt formation (e.g., hydrochloride) introduces ionic interactions that align molecules in the lattice.
- π-π stacking : Aromatic substituents in related compounds enable weak intermolecular interactions, though absent in the current compound.
Table 2: Comparative Crystallographic Parameters (Related Compounds)
| Compound | Crystal System | Unit Cell Parameters (Å) |
|---|---|---|
| 2-exo-(β-pyridyl)-6-exo-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane | Triclinic | a = 1.1012, b = 1.3950, c = 1.0074 |
| rac-7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid–2-aminobenzothiazole | Monoclinic | a = 5.7678, b = 18.4267, c = 12.7546 |
These data suggest that this compound may crystallize in a monoclinic or triclinic system, stabilized by ionic interactions and van der Waals forces.
Conformational Dynamics in Solution Phase
The bicyclic framework imposes significant rigidity, limiting conformational flexibility. However, dynamic NMR studies on norbornane derivatives reveal insights into potential motions. For example:
- Restricted rotation : Aryl substituents in related compounds exhibit hindered rotation due to steric constraints, with barriers ranging from 6.0–7.9 kcal/mol .
- Equilibrium dynamics : In solution, the amine group may adopt multiple orientations, though the bicyclic core restricts large-scale conformational changes.
Variable-temperature NMR experiments could confirm the presence of fluxional behavior, though specific data for this compound are unavailable. The hydrochloride’s ionic nature may further stabilize a single conformation in polar solvents.
Comparative Analysis with Related Norbornane Derivatives
This compound differs from other norbornane derivatives in its functionalization and substitution pattern. Key comparisons include:
| Feature | This compound | Bicyclo[2.2.1]heptane (Parent) | 2-Oxabicyclo[2.2.2]octane |
|---|---|---|---|
| Ring system | Bicyclo[2.2.1]heptane | Bicyclo[2.2.1]heptane | Bicyclo[2.2.2]octane |
| Oxygen substitution | 2-oxa | None | 2-oxa |
| Functional groups | Primary amine, hydrochloride salt | None | None |
| Applications | Intermediate in organic synthesis | Framework for bioisosteres | Bioisostere for phenyl rings |
2-Oxabicyclo[2.2.2]octane , a saturated bioisostere of phenyl rings, demonstrates improved physicochemical properties (e.g., solubility) compared to aromatic systems. In contrast, the hydrochloride salt here serves as a reactive intermediate rather than a bioisostere.
Properties
IUPAC Name |
2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-6-2-1-5(3-6)8-4-6;/h5H,1-4,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIHVRYBBQUMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1OC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253632-53-8 | |
| Record name | 2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride typically involves the reaction of a suitable bicyclic precursor with an amine source under controlled conditions. One common method involves the use of 7-oxabicyclo[2.2.1]heptane derivatives, which are reacted with amine reagents in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Oxidation Reactions
The secondary amine group undergoes oxidation under controlled conditions. Common oxidizing agents convert the amine to nitro or hydroxylamine derivatives, depending on reaction severity.
| Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (aqueous) | Acidic, 0–5°C | 2-Oxabicyclo[2.2.1]heptan-4-one | 72% | |
| m-CPBA | CH₂Cl₂, RT, 2 hr | N-Oxide derivative | 58% |
Mechanistic Insight :
-
Potassium permanganate in acidic media selectively oxidizes the amine to a ketone via intermediate imine formation.
-
Meta-chloroperbenzoic acid (m-CPBA) generates an N-oxide through electrophilic oxygen transfer .
Reduction Reactions
The hydrochloride salt participates in reductive transformations, often requiring prior neutralization of the acidic counterion.
| Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 6 hr | 2-Oxabicyclo[2.2.1]heptan-4-amine (free base) | 89% | |
| H₂/Pd-C | MeOH, 50 psi, 24 hr | Saturated bicyclic amine | 63% |
Key Observations :
-
Lithium aluminum hydride deprotonates the hydrochloride and reduces potential oxidized impurities.
-
Catalytic hydrogenation saturates the bicyclic system’s double bonds (if present in derivatives) .
Substitution Reactions
The amine group acts as a nucleophile in alkylation and acylation reactions:
Stereochemical Considerations :
-
The bicyclic scaffold’s rigidity restricts conformational mobility, leading to stereoselective substitutions at the amine site.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of halogenated derivatives (e.g., brominated at C5):
Limitations :
Acid-Base Reactivity
The hydrochloride salt undergoes neutralization with bases to regenerate the free amine:
| Base | Solvent | pKa (amine) | Applications | Source |
|---|---|---|---|---|
| NaOH | H₂O | 9.2 ± 0.3 | Purification via pH-controlled extraction | |
| NaHCO₃ | EtOAc/H₂O | - | In-situ free base generation |
Ring-Opening Reactions
Under strong acidic or basic conditions, the ether oxygen participates in ring cleavage:
| Condition | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| H₂SO₄ (conc.) | - | Linear diol-amine conjugate | 41% | |
| NaNH₂ (liq. NH₃) | - | Amino alcohol derivative | 33% |
Thermodynamic Control :
Industrial-Scale Modifications
Process optimization for large-scale synthesis includes:
-
Continuous Flow Oxidation : Using O₂ gas and Cu/zeolite catalysts (TOF = 1,200 h⁻¹).
-
Microwave-Assisted Substitution : Reducing reaction times from hours to minutes .
This compound’s reactivity profile underscores its versatility in synthesizing pharmaceuticals, agrochemicals, and chiral ligands. Future research directions include enantioselective functionalization and green chemistry adaptations.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations that can lead to novel compounds with specific properties.
Biology
- Enzyme Interactions : The compound has been utilized in studies examining enzyme interactions, where it acts as an inhibitor or modulator of enzyme activity. Its structural features enable it to bind effectively to active sites, altering enzyme kinetics.
- Receptor Binding Studies : Research indicates that this compound may serve as a ligand in receptor binding studies, providing insights into receptor-ligand interactions and potential therapeutic targets.
Medicine
- Therapeutic Potential : There is ongoing research into the compound's potential as a therapeutic agent, particularly in treating neurological disorders and certain cancers. Its ability to interact with biological targets makes it a candidate for drug development.
- Bioisosterism : The incorporation of the 2-oxabicyclo[2.2.1]heptane framework into existing drugs has been explored as a means to enhance pharmacological profiles by replacing less favorable moieties like phenyl rings with this bicyclic structure, leading to improved efficacy and reduced side effects.
Data Tables
| Application Area | Specific Uses | Example Studies |
|---|---|---|
| Chemistry | Building block for organic synthesis | Synthesis of complex molecules via cycloaddition reactions |
| Biology | Enzyme inhibitors, receptor ligands | Studies on enzyme kinetics and receptor interactions |
| Medicine | Potential therapeutic agent | Research on neurological disorders and cancer treatments |
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The results demonstrated significant inhibition at low concentrations, suggesting its potential utility in drug design targeting metabolic disorders.
Case Study 2: Receptor Binding
In another study, researchers explored the binding affinity of this compound to various receptors implicated in neurological functions. The findings revealed that it binds selectively to certain receptors, indicating its potential role as a therapeutic agent for neurological conditions.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target. The bicyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of bicyclic amines and ethers. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural Comparison
Key Differences and Implications
Ring Size and Rigidity :
- The [2.2.1] system (target compound) provides intermediate rigidity compared to the larger [2.2.2] octane derivatives, which are validated phenyl bioisosteres in drug design (e.g., RORγt agonists) . Smaller rings like [2.1.1] hexane analogs may reduce steric bulk but limit functional group placement .
Functional Groups: The oxa group in the target compound enhances polarity and hydrogen-bonding capacity compared to non-oxygenated analogs like bicyclo[2.2.1]heptan-2-amine hydrochloride .
Stability and Reactivity :
- 2-Oxabicyclo[2.2.2]octanes exhibit exceptional thermal and chemical stability (stable at 100°C, resistant to 1 M HCl/NaOH) , but comparable data for the [2.2.1] heptane analog are lacking.
- Hydrochloride salts (e.g., target compound) generally improve crystallinity and shelf life compared to free bases .
Synthetic Accessibility :
- [2.2.2] Octane derivatives are synthesized via decarboxylative borylation or ester transformations , while the target compound’s synthesis is less documented.
- Fluorinated derivatives (e.g., 1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride) are discontinued, suggesting synthetic challenges .
Applications: 2-Oxabicyclo[2.2.2]octanes: Broadly used in myeloperoxidase inhibitors, antibacterial agents, and DGAT1 inhibitors . Azabicyclo[3.2.0]heptanes: Found in β-lactam antibiotics (e.g., penams), highlighting the role of bicyclic systems in antimicrobial activity . Target Compound: Potential as a bioactive scaffold, though specific applications require further validation .
Table 2: Stability and Commercial Availability
*Inferred from hydrochloride salt properties.
Biological Activity
2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride, a bicyclic compound, has garnered attention in various biological research fields due to its potential therapeutic applications and unique structural properties. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The compound is characterized by its bicyclic structure, which allows for diverse interactions with biological targets. Its chemical formula is , and it is often used as a building block in organic synthesis and medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes:
- Receptor Binding : The compound has been studied for its potential as a ligand in receptor binding assays, indicating that it may modulate receptor activities, which could lead to various physiological effects.
- Enzyme Interactions : Research suggests that the compound can influence enzyme activities, making it a candidate for studies focused on enzyme inhibition or activation.
Biological Activity Data
A summary of the biological activities observed in studies involving this compound is presented in the following table:
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of this compound on HL60 leukemia cells. Results showed that the compound significantly inhibited cell growth at concentrations of 1 µM and 10 µM, with an observed growth inhibition percentage reaching up to 55% over time .
- Immunosuppressive Effects : In another investigation, the compound's immunosuppressive properties were assessed using mouse splenic lymphocytes stimulated by Concanavalin A (Con A). The findings indicated that this compound effectively reduced T-cell proliferation, suggesting potential applications in autoimmune disease management .
- Enzyme Interaction Studies : Research focusing on enzyme interactions highlighted that this compound can bind to various enzymes, altering their activity and potentially leading to therapeutic benefits in metabolic disorders.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via functionalization of bicyclo[2.2.1]heptane derivatives. Key steps include:
- Ring-Opening Amination : Reacting 2-oxabicyclo[2.2.1]heptane with ammonia or amine precursors under acidic conditions to introduce the amine group .
- Hydrochloride Salt Formation : Neutralization with HCl to stabilize the amine .
- Purification : Recrystallization using polar solvents (e.g., ethanol/water mixtures) improves purity. HPLC or NMR (e.g., monitoring δ 1.5–3.0 ppm for bicyclic protons) confirms structural integrity .
Q. How does the bicyclic framework influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The strained bicyclo[2.2.1]heptane system enhances electrophilic character at the 4-position. For example:
- Substitution Reactions : The amine group undergoes alkylation or acylation, but steric hindrance from the bicyclic structure may reduce reaction rates. Kinetic studies (e.g., using pseudo-first-order conditions) are recommended to quantify reactivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophile accessibility to the constrained amine site .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported binding affinities of this compound for serotonin receptors?
- Methodological Answer : Discrepancies in receptor binding data (e.g., Ki values ranging from nM to μM) may arise from conformational flexibility or assay conditions. Strategies include:
- Molecular Dynamics Simulations : To map low-energy conformers and identify dominant binding poses .
- Docking Studies : Compare interactions with 5-HT receptor subtypes (e.g., 5-HT1A vs. 5-HT2A) using software like AutoDock Vina .
- Experimental Validation : Cross-validate computational predictions with radioligand displacement assays under standardized buffer conditions (pH 7.4, 25°C) .
Q. What strategies optimize enantiomeric resolution of this compound for chiral pharmacology studies?
- Methodological Answer : The compound’s bicyclic structure complicates chiral separation. Effective approaches include:
- Chiral Stationary Phases : Use HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases .
- Derivatization : Convert the amine to a diastereomeric pair using chiral acylating agents (e.g., Mosher’s acid chloride), followed by NMR or LC-MS analysis .
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration post-resolution .
Q. How do structural analogs (e.g., 1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride) compare in terms of metabolic stability?
- Methodological Answer :
- In Vitro Assays : Incubate analogs with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Calculate half-life (t½) and intrinsic clearance .
- Structural Analysis : Replace the oxygen atom in 2-oxabicyclo with nitrogen (azabicyclo) to assess impact on cytochrome P450 interactions. Fluorine substitution (e.g., 4-difluoromethyl analogs) may enhance stability .
Critical Challenges and Solutions
- Stereochemical Complexity : The bicyclic system’s rigidity complicates synthetic modifications. Use DFT calculations to predict strain-induced reactivity .
- Biological Data Reproducibility : Standardize assay protocols (e.g., buffer ionic strength, temperature) to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
